N-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl moiety, and a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves multiple steps, starting with the formation of the fluorophenyl group. This is followed by the introduction of the piperidinyl group and the construction of the triazolopyridine core. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
Chemistry: In chemistry, N-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies. Its fluorophenyl group is particularly useful in enhancing the compound's binding affinity to biological targets.
Medicine: The medical applications of this compound are being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. Preclinical studies are ongoing to determine its efficacy and safety in treating various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and advanced materials.
Mechanism of Action
The mechanism by which N-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The triazolopyridine core is believed to play a crucial role in its mechanism of action, potentially interacting with key pathways involved in disease processes.
Comparison with Similar Compounds
- N-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine:
This compound: is structurally similar to other triazolopyridine derivatives, such as and This compound .
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5/c18-13-2-1-3-14(10-13)20-15-4-5-16-21-17(22-23(16)11-15)12-6-8-19-9-7-12/h1-5,10-12,19-20H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLPKIXMVUBOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN3C=C(C=CC3=N2)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.